(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid
Description
(2E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylic acid (CAS: 750599-11-2) is a substituted acrylic acid derivative with a phenyl ring bearing chloro (-Cl), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) groups at positions 3, 5, and 4, respectively . Its molecular formula is C₁₂H₁₃ClO₄, and it has a molecular weight of 256.68 g/mol . This compound is utilized as a pharmaceutical intermediate, as indicated by its availability from suppliers like Hairui Chemical and Santa Cruz Biotechnology .
Properties
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYQAAVDDGOMA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClO₄
- Molecular Weight : 256.68 g/mol
- CAS Number : 943-89-5
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, revealing:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 17.22 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung) | 11.82 | Inhibition of tubulin polymerization |
| MDA-MB-435s | 5.33 | Cell cycle arrest at G2/M phase |
The compound demonstrated a selective index (SI) of 117.30, indicating a favorable therapeutic window compared to normal cells .
Anti-inflammatory Activity
In vivo studies have shown that this compound possesses anti-inflammatory properties. It was observed to reduce cytokine levels in models of acute inflammation, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways .
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective effects. It was found to enhance cognitive function in animal models of neurodegeneration, possibly through the modulation of oxidative stress and inflammatory responses in neural tissues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the methoxy and ethoxy groups have been shown to influence the compound's potency and selectivity against various biological targets.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and reduced side effects in normal cell lines .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound led to improved memory retention and reduced amyloid plaque formation, suggesting a protective effect on neuronal health .
- Inflammation Models : In experiments involving induced inflammation in mice, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Research indicates that (2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid exhibits promising cytotoxic activity against various cancer cell lines, particularly in breast cancer. The compound has been shown to inhibit estrogen receptor alpha (ERα), which is often overexpressed in hormone-dependent tumors. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for developing selective chemotherapeutic agents .
Synthetic Routes
The synthesis of this compound typically involves several steps, including:
- Formation of the acrylic acid backbone through the reaction of appropriate aldehydes and ketones.
- Chlorination and ethoxylation to introduce the chloro and ethoxy groups at specific positions on the aromatic ring.
The purity and structure of the synthesized compound are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .
Organic Electronics
This compound is also explored for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films with good charge transport properties makes it suitable for these applications .
Photonic Devices
Due to its photochemical properties, this compound can be utilized in photonic devices where light manipulation is essential. Its absorption characteristics can be tuned by modifying substituents on the aromatic ring, allowing for enhanced performance in various optical applications .
Case Study: Anticancer Efficacy
In a study focusing on breast cancer models, this compound demonstrated a significant reduction in tumor size when administered alongside traditional chemotherapy agents. The combination therapy led to enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
Case Study: Material Properties
Research conducted on the use of this compound in OLEDs revealed that films made from this compound exhibited superior light-emitting properties compared to other materials currently used in commercial devices. The stability and efficiency of these films suggest potential for future commercial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s biological and physicochemical properties are influenced by the positions of its substituents. Below is a comparison with two key analogs:
| Compound | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (2E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylic acid (Target) | 750599-11-2 | Cl (3), -OCH₂CH₃ (5), -OCH₃ (4) | C₁₂H₁₃ClO₄ | 256.68 |
| (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid (Analog 1) | 937599-16-1 | Cl (2), -OCH₂CH₃ (4), -OCH₃ (5) | C₁₂H₁₃ClO₄ | 256.68 |
| (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid (Analog 2) | 144878-40-0 | -OCH₂CH₃ (4), -OCH₃ (3) (No Cl substituent) | C₁₂H₁₄O₄ | 234.24 |
Key Observations:
Positional Isomerism (Target vs. Analog 1): The target has Cl at position 3, whereas Analog 1 has Cl at position 2. Ethoxy and methoxy groups swap positions (5 vs. 4 in Analog 1), which may influence solubility and hydrogen-bonding capacity.
Chlorine Absence (Analog 2): Analog 2 lacks the chlorine atom, reducing molecular weight by ~22 g/mol and decreasing electronegativity.
Commercial and Research Relevance
- Availability: The target compound is marketed by Santa Cruz Biotechnology at $325/g (1 g scale), indicating its niche use in research . Analog 1 is also listed but lacks detailed pricing or biological data .
- Synthesis Challenges : The regioselective introduction of substituents (e.g., Cl at position 3 vs. 2) requires precise synthetic routes, which may affect scalability and cost .
Q & A
Q. What are the recommended synthetic methods for (2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid to achieve high yield and purity?
Methodological Answer: The compound can be synthesized via condensation reactions using carbodiimide coupling agents. For example, a mixture of 4-methylsulfonylphenylacetic acid and substituted benzaldehyde derivatives in dry dimethylformamide (DMF) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents yields the target compound. Post-synthesis, high-performance liquid chromatography (HPLC) with methanol:water (5:5, 0.06% acetic acid) is recommended for purification, achieving ~98% purity and yields up to 68% . Optimizing stoichiometric ratios and reaction time (e.g., overnight stirring) improves efficiency.
Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the (E)-configuration of the acrylic acid moiety and substituent positions on the aromatic ring.
- X-ray Crystallography: Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing substituent effects on molecular packing and hydrogen-bonding interactions .
- UV-Vis Spectroscopy: Monitor λmax values (e.g., ~310 nm in methanol) to validate electronic transitions consistent with conjugated systems .
- HPLC: Ensure purity (>98%) using reverse-phase columns and mobile phases tailored to polarity .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer: Store the compound in airtight, light-resistant containers under dry conditions at room temperature. Exposure to moisture or light may degrade the acrylic acid moiety or methoxy/ethoxy substituents. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) are advised for long-term storage protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., chloro, ethoxy, methoxy) systematically and assess antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Mechanistic Probes: Compare activity of the parent compound with hybrid derivatives (e.g., quercetin-ferulic acid hybrids) to identify synergistic or antagonistic effects .
- Data Interpretation: Use statistical tools (e.g., ANOVA) to resolve conflicting MIC results caused by substituent electronic or steric effects .
Q. How can researchers address contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays: Control variables like bacterial strain viability, culture media, and compound solubility (e.g., DMSO concentration ≤1% v/v) to minimize variability .
- Dose-Response Curves: Perform triplicate experiments with reference standards (e.g., vancomycin for bacteria, fluconazole for fungi) to validate activity thresholds.
- Meta-Analysis: Cross-reference data from structurally similar compounds (e.g., protonated salts of sulfamoylphenylacrylic acids) to identify trends in substituent-driven efficacy .
Q. What computational strategies are effective for predicting pharmacokinetic or toxicological properties?
Methodological Answer:
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
- ADMET Prediction: Leverage tools like SwissADME to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
- Dynamic Simulations: Apply molecular dynamics (MD) to assess conformational stability in aqueous environments, focusing on the acrylic acid group’s ionization state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
